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Compound of Interest

Compound Name: 6-Iodoquinolin-4-ol

Cat. No.: B1312100 Get Quote

An In-Depth Technical Guide to 6-Iodoquinolin-4-ol: Synthesis, Properties, and Applications in

Drug Discovery

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 6-Iodoquinolin-4-ol, a heterocyclic compound

of significant interest in medicinal chemistry and pharmaceutical development. We will delve

into its fundamental physicochemical properties, outline its synthetic pathways with mechanistic

insights, discuss its reactivity and potential for derivatization, and explore its applications as a

crucial building block for novel therapeutic agents. This document is intended for researchers,

scientists, and professionals in the field of drug development who require a comprehensive

understanding of this versatile chemical intermediate.

Core Physicochemical Properties
6-Iodoquinolin-4-ol, also known by its tautomeric name 6-iodo-1H-quinolin-4-one, is a

quinoline derivative characterized by an iodine atom at the 6-position and a hydroxyl group at

the 4-position.[1] This substitution pattern makes it a highly valuable and versatile scaffold in

synthetic organic chemistry. The presence of the iodine atom provides a reactive handle for

carbon-carbon and carbon-heteroatom bond formation, while the quinolin-4-one core is a well-

established pharmacophore found in numerous biologically active molecules.[2][3]

Table 1: Physicochemical Data for 6-Iodoquinolin-4-ol
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Property Value Source

IUPAC Name 6-iodo-1H-quinolin-4-one PubChem[1]

Molecular Formula C₉H₆INO PubChem[1]

Molecular Weight 271.05 g/mol PubChem[1]

CAS Number 342617-07-6 PubChem[1]

Monoisotopic Mass 270.94941 Da PubChem[1]

Synthesis of 6-Iodoquinolin-4-ol
The construction of the 6-Iodoquinolin-4-ol scaffold is most effectively achieved through the

Conrad-Limpach reaction. This classic method involves the condensation of a substituted

aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the

quinolin-4-one ring system.[4] This approach is favored for its reliability and ability to introduce

substituents at specific positions on the quinoline core.

Synthetic Workflow: The Conrad-Limpach Reaction
The synthesis commences with commercially available 4-iodoaniline and an appropriate β-

ketoester, such as ethyl acetoacetate. The choice of 4-iodoaniline directly installs the essential

iodine atom at the desired 6-position of the final quinoline ring.
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Step 1: Condensation

Step 2: Thermal Cyclization
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Caption: Synthetic workflow for 6-Iodoquinolin-4-ol via the Conrad-Limpach reaction.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-((4-iodophenyl)amino)but-2-enoate (Condensation)

To a round-bottom flask, add 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1

equivalents).

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.

Heat the mixture gently (e.g., 80-100 °C) with stirring. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

Upon completion, remove the water formed during the reaction, typically under reduced

pressure, to yield the crude enamine intermediate.
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Causality: The initial step is a nucleophilic attack of the aniline nitrogen onto the ketone

carbonyl of the β-ketoester, followed by dehydration. The acid catalyst protonates the carbonyl

oxygen, making the carbon more electrophilic and accelerating the reaction. Driving off the

water by-product shifts the equilibrium towards the formation of the enamine product.

Step 2: Synthesis of 6-Iodoquinolin-4-ol (Thermal Cyclization)

The crude enamine intermediate is added to a high-boiling point, inert solvent such as

Dowtherm A or diphenyl ether.[4][5]

The reaction mixture is heated to a high temperature, typically around 250 °C, under an inert

atmosphere (e.g., nitrogen or argon).[4]

The cyclization reaction is usually rapid (30-60 minutes) and can be monitored by TLC.

Upon completion, the mixture is cooled to room temperature, causing the solid product, 6-
Iodoquinolin-4-ol, to precipitate.

The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold

isopropanol or ethanol) to remove residual high-boiling solvent, and dried.[4]

Causality: The high temperature provides the necessary activation energy for the

intramolecular Friedel-Crafts-type cyclization. The electron-donating character of the enamine

nitrogen activates the aromatic ring, which then attacks the ester carbonyl. This is followed by

the elimination of ethanol to form the stable heterocyclic quinolin-4-one system. An inert, high-

boiling solvent is crucial to achieve the required temperature while preventing unwanted side

reactions.

Chemical Reactivity and Derivatization Potential
6-Iodoquinolin-4-ol is a valuable intermediate precisely because its functional groups offer

distinct and orthogonal handles for further chemical modification. This allows for the systematic

construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

The 6-Iodo Group: The iodine atom is an excellent leaving group for transition-metal-

catalyzed cross-coupling reactions. This position can be functionalized via Suzuki,

Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce a wide variety of
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aryl, alkynyl, vinyl, or amino substituents. This versatility is critical for tuning the electronic

and steric properties of potential drug candidates.

The 4-Hydroxyl Group: The hydroxyl group exists in tautomeric equilibrium with its keto form

(quinolin-4-one). It can be readily converted into a 4-chloro group using reagents like

phosphorus oxychloride (POCl₃).[4][5] This 4-chloroquinoline derivative is highly reactive

towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of

amines and other nucleophiles at the 4-position. This transformation is fundamental in the

synthesis of many antimalarial drugs and kinase inhibitors.[3][6]

Reactions at 6-Iodo Position

Reactions at 4-Hydroxy Position

6-Iodoquinolin-4-ol Suzuki Coupling
(Ar-B(OH)₂, Pd catalyst)

Sonogashira Coupling
(R-C≡CH, Pd/Cu catalyst)

Chlorination
(POCl₃)

6-Aryl-quinolin-4-ol

6-Alkynyl-quinolin-4-ol

4-Chloro-6-iodoquinoline Nucleophilic Substitution
(R-NH₂)

4-Amino-6-iodoquinoline
Derivatives
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Caption: Key derivatization pathways for 6-Iodoquinolin-4-ol.

Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous approved drugs.[2] 6-Iodoquinolin-4-ol serves as a key starting material for

accessing novel quinoline derivatives with therapeutic potential.
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Anticancer Agents: The 4-aminoquinoline scaffold is a known pharmacophore for kinase

inhibitors.[3] For instance, 6-Iodo-4(H)-quinazolinone, a related heterocyclic intermediate, is

a key building block for Lapatinib, a targeted cancer therapy.[7] By converting 6-
Iodoquinolin-4-ol to its 4-amino derivatives and further modifying the 6-position,

researchers can synthesize libraries of compounds to screen for inhibitory activity against

various protein kinases implicated in cancer progression.

Antimalarial Drugs: The 4-aminoquinoline core is famously present in antimalarial drugs like

Chloroquine. The ability to functionalize both the 4- and 6-positions of the quinoline ring

using 6-Iodoquinolin-4-ol as a precursor allows for the development of new analogs to

combat drug-resistant strains of malaria.[6]

Antiviral and Antibacterial Agents: Quinolone derivatives have a long history as antibiotics.[2]

Modifications to the core structure, enabled by intermediates like 6-Iodoquinolin-4-ol, can

lead to the discovery of new agents with improved potency, spectrum of activity, or reduced

resistance.[8]

Safety and Handling
As a laboratory chemical, 6-Iodoquinolin-4-ol must be handled with appropriate safety

precautions.

Hazard Identification: According to the Globally Harmonized System (GHS) classifications,

this compound is associated with the following hazards:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

Always handle this compound in a well-ventilated chemical fume hood.[9]

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety

glasses or goggles, and chemical-resistant gloves.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/pdf/Exploring_6_Trifluoromethoxy_quinolin_4_amine_as_a_Potential_Anti_Cancer_Agent_Application_Notes_and_Protocols.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-synthesis-and-applications-of-6-iodo-4h-quinazolinone-gb
https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://www.chemimpex.com/products/17762
https://www.mdpi.com/1420-3049/30/1/163
https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/quinoline-derivatives/173092-4-hydroxy-6-iodo-2-quinolinone.html
https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Iodoquinolin-4-ol
https://pubchem.ncbi.nlm.nih.gov/compound/6-Iodoquinolin-4-ol
https://pubchem.ncbi.nlm.nih.gov/compound/6-Iodoquinolin-4-ol
https://www.fishersci.com/store/msds?partNumber=AC221141000&countryCode=US&language=en
https://file.medchemexpress.com/batch_PDF/HY-B1400/Diiodohydroxyquinoline-SDS-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

In case of accidental contact, flush the affected area with copious amounts of water and

seek medical attention if irritation persists.[10]

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

[9]

Conclusion
6-Iodoquinolin-4-ol is a strategically important chemical intermediate whose value lies in its

pre-installed, orthogonally reactive functional groups. Its synthesis via the robust Conrad-

Limpach reaction is well-established. The compound provides a direct route to a vast chemical

space of substituted quinolines, making it an indispensable tool for medicinal chemists

engaged in the discovery and development of novel therapeutics, particularly in the fields of

oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and

handling is essential for leveraging its full potential in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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